molecular formula C9H10O4S B2770477 4-(Methanesulfonylmethyl)benzoic acid CAS No. 199535-00-7

4-(Methanesulfonylmethyl)benzoic acid

Cat. No. B2770477
M. Wt: 214.24
InChI Key: HPGPGXQMPNJNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methanesulfonylmethyl)benzoic acid (MSBA, or p-MsMeBA) is an organic acid with the molecular formula of C9H10O4S. It has a molecular weight of 214.24 .


Molecular Structure Analysis

The molecular structure of 4-(Methanesulfonylmethyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and a methanesulfonylmethyl group . The exact structure can be found in chemical databases .

Scientific Research Applications

Synthesis Pathways and Catalytic Applications

A study by Mahmoud et al. (2015) outlines a synthetic pathway starting from biomass-derived furan to benzoic acid derivatives, utilizing methanesulfonic acid for key reactions. This pathway involves Diels–Alder and dehydration reactions, showcasing the utility of methanesulfonic acid in synthesizing benzoic acid derivatives efficiently and with high yield, which could be indirectly related to the synthesis or functionalization of compounds like 4-(Methanesulfonylmethyl)benzoic acid (Mahmoud et al., 2015).

Antimicrobial Activities

Dineshkumar and Thirunarayanan (2019) synthesized sulfonamides including 4-(substituted phenylsulfonamido)benzoic acids, demonstrating their significant antimicrobial activities. These compounds were synthesized under environmentally friendly conditions, suggesting the potential application of 4-(Methanesulfonylmethyl)benzoic acid in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Catalytic Efficiency in Organic Reactions

Zinin et al. (2007) explored the efficiency of methanesulfonic acid in organic synthesis, particularly in the reductive ring-opening of O-benzylidene acetals. Their work demonstrates the broad applicability of methanesulfonic acid, a key component in synthesizing related compounds, for various organic transformations, highlighting its potential utility in reactions involving or synthesizing 4-(Methanesulfonylmethyl)benzoic acid (Zinin et al., 2007).

Environmental and Industrial Applications

Luong et al. (2004) utilized methanesulfonic acid as a catalyst for the production of linear alkylbenzenes, a key class of surfactants. The research underscores methanesulfonic acid's role in green chemistry by facilitating high-yield, environmentally friendly chemical processes. This research points towards the catalytic and environmental applications of methanesulfonic acid, potentially extending to the synthesis or industrial use of 4-(Methanesulfonylmethyl)benzoic acid (Luong et al., 2004).

Advances in Organic Synthesis

Kumar, Rudrawar, and Chakraborti (2008) demonstrated the use of methanesulfonic acid in the one-pot synthesis of benzoxazoles from carboxylic acids. This work highlights the versatility of methanesulfonic acid in facilitating complex organic syntheses, which could be beneficial for synthesizing a wide range of benzoic acid derivatives, including 4-(Methanesulfonylmethyl)benzoic acid (Kumar, Rudrawar, & Chakraborti, 2008).

Safety And Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it may form combustible dust concentrations in air, causes skin irritation, serious eye damage, and causes damage to organs through prolonged or repeated exposure . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-(methylsulfonylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-14(12,13)6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGPGXQMPNJNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methanesulfonylmethyl)benzoic acid

CAS RN

199535-00-7
Record name 199535-00-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of commercially available methyl 4-(methanesulphonylmethyl)benzoate (1.00 g, 4.4 mmol) in 2M NaOH (25 mL) was heated at reflux for 30 minutes under N2. The reaction mixture was cooled to 0° C. and acidified with 2M HCl (15 mL) to a pH below 2. The white precipitate was filtered and dried to provide the title compound as a white solid (0.95 g, 97% yield): 1HNMR (DMSO-d6) δ2.97 (s, 3H), 4.61 (s, 2H), 7.49 (d, J=0.5 Hz, 2H), 7.94-7.98 (d, J=0.5 Hz, 2H), 13.00 (s, 1H): MS (ESI) [M−H]− at m/z 213.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.